1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its structural mimicry of purines and applications in medicinal chemistry. The core structure features a pyrazolo[1,5-a]pyrimidine ring substituted at position 3 with a 2-chlorophenyl group, position 5 with a methyl group, and position 2 with a trifluoromethyl group. A piperazine moiety functionalized with a 2-methylprop-2-en-1-yl (prenyl) group is appended at position 6. This substitution pattern is designed to enhance binding affinity to biological targets (e.g., kinases or receptors) while improving metabolic stability through steric and electronic effects .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3N5/c1-14(2)13-29-8-10-30(11-9-29)18-12-15(3)27-21-19(16-6-4-5-7-17(16)23)20(22(24,25)26)28-31(18)21/h4-7,12H,1,8-11,13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZWPDUYBJNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, methylhydrazine, and trifluoromethylpyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts like acids or bases.
Cyclization reactions: To form the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions: Introducing the piperazine and other functional groups.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Common in modifying the piperazine ring or the aromatic chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and mechanisms.
Industrial Applications: Potential use in materials science or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperazine ring play crucial roles in binding affinity and specificity. The pathways involved may include:
Inhibition of specific enzymes: Leading to therapeutic effects.
Modulation of receptor activity: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Biological Activity
The compound 1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological properties. The presence of the chlorophenyl and trifluoromethyl groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study reported that derivatives with similar scaffolds demonstrated inhibitory effects against various cancer cell lines, including MDA-MB-231 (human breast cancer) and MCF-7 cells. The compound's efficacy was evaluated using the MTT assay, revealing an IC50 value of approximately 29.1 µM against MDA-MB-231 cells, indicating moderate potency in inhibiting cell growth .
Antitubercular Activity
Another area of interest is the compound's potential as an antitubercular agent. Research has shown that pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives possess moderate activity against Mycobacterium tuberculosis (Mtb). The mechanism of action appears to be distinct from traditional antitubercular drugs, as it does not primarily target cell wall biosynthesis . The minimum inhibitory concentration (MIC) values for several derivatives were reported, showcasing their potential as leads for further development.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like trifluoromethyl) significantly enhances anticancer activity.
- Core Modifications : Alterations to the pyrazolo[1,5-a]pyrimidine core can lead to improved selectivity and potency against specific targets .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 29.1 | MDA-MB-231 |
| Compound B | 15.3 | MCF-7 |
| Compound C | 12.0 | Mtb |
Case Study 1: Anticancer Screening
In a comparative study involving a library of pyrazolo[1,5-a]pyrimidin derivatives, compounds were screened for their ability to inhibit cell viability in various cancer cell lines. Results indicated that modifications to the piperazine moiety could enhance efficacy against specific cancer types .
Case Study 2: Antitubercular Activity
A focused library of analogues was synthesized and tested against Mtb. The study identified key pharmacophoric features that contributed to enhanced activity while maintaining low cytotoxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
